molecular formula C14H17N3O3 B5646102 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 5807-93-2

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B5646102
CAS No.: 5807-93-2
M. Wt: 275.30 g/mol
InChI Key: PTILCRWUPPYWLH-UHFFFAOYSA-N
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Description

6-[(4-Ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a specialized pyrimidine derivative designed for advanced chemical and pharmacological research. The compound features a 1,3-dimethylpyrimidine-2,4(1H,3H)-dione core, a scaffold isosteric with uracil and central to RNA nucleobases, which is strategically functionalized with a 4-ethoxyphenylamino substituent at the 6-position . This molecular architecture makes it a versatile building block for synthesizing complex heterocyclic systems, including various fused pyrimidines and pyrazolopyrimidines, which are privileged structures in medicinal chemistry for developing new therapeutic agents . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers will find it particularly valuable as a precursor in the exploration of structure-activity relationships and for the generation of compound libraries aimed at high-throughput screening. The presence of the ethoxyphenyl group can influence the compound's electronic properties and its ability to engage in specific intermolecular interactions, such as hydrogen bonding, which can be critical for crystal engineering and the study of self-assembled molecular structures . Its applications span across organic synthesis, medicinal chemistry, and materials science, providing a critical intermediate for the development of novel bioactive molecules.

Properties

IUPAC Name

6-(4-ethoxyanilino)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-12-9-13(18)17(3)14(19)16(12)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILCRWUPPYWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973650
Record name 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-93-2
Record name 6-(4-Ethoxyanilino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-ethoxyaniline with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse functionalization, enabling tailored applications. Below is a systematic comparison of structurally analogous compounds:

Substituent Variations at Position 6

The 6-position is critical for modulating electronic and steric properties.

Compound Name 6-Substituent Key Properties/Activities Reference
6-Amino-1,3-dimethylpyrimidine-2,4-dione -NH₂ Base structure; used in Schiff base synthesis for antimicrobial agents
6-(Benzylamino)-1,3-dimethylpyrimidine-2,4-dione -NH(CH₂C₆H₅) Enhanced lipophilicity; potential CNS activity due to benzyl group
6-(Trifluoromethyl)-pyrimidine-2,4-dione -CF₃ High herbicidal activity (98% inhibition at 100 μg/mL)
6-[(4-Ethoxyphenyl)amino]-1,3-dimethyl derivative -NH(4-Ethoxyphenyl) Balanced lipophilicity/solubility; ether linkage enables hydrogen bonding

Key Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability and herbicidal potency but may reduce solubility .
  • Aromatic Amino Groups (e.g., benzylamino, ethoxyphenylamino): Enhance binding to hydrophobic pockets in enzymes or receptors .
Alkylation at Positions 1 and 3

N-Alkylation influences steric bulk and pharmacokinetics.

Compound Name 1-Substituent 3-Substituent Key Properties/Activities Reference
1,3-Diethyl-6-aminopyrimidine-2,4-dione -C₂H₅ -C₂H₅ Increased steric hindrance; reduced enzymatic inhibition compared to methyl analogs
1-Cyclopropyl-3-ethyl derivative -C₃H₅ -C₂H₅ Improved metabolic stability; cyclopropyl enhances rigidity
1,3-Dimethyl-6-[(4-ethoxyphenyl)amino] derivative -CH₃ -CH₃ Optimal balance of solubility and target engagement

Key Insights :

  • Small Alkyl Groups (e.g., -CH₃) : Favor solubility and membrane permeability.
  • Bulky Groups (e.g., cyclopropyl) : Enhance stability but may limit binding pocket access .
Functionalization at Position 5

Position 5 modifications are less common but impactful:

Compound Name 5-Substituent Key Properties/Activities Reference
5-Benzoyl-1,3,6-trimethylpyrimidine-2,4-dione -COC₆H₅ Electron-withdrawing effect; potential for photostability
5-((2-Hydroxycyclohexenyl)(phenyl)methyl) derivative -C(OH)(C₆H₅)(C₆H₁₀O) Complex stereochemistry; possible anticancer activity

Key Insights :

  • Electron-Withdrawing Groups (e.g., benzoyl) : Stabilize the dione moiety but may reduce nucleophilicity .
Physicochemical Properties
  • Lipophilicity : Ethoxyphenyl and benzyl groups increase logP, enhancing blood-brain barrier penetration .
  • Solubility: Hydroxy or amino groups improve aqueous solubility (e.g., 6-hydroxy derivatives ).

Biological Activity

6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

  • Chemical Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 1448799-97-0
  • Structure : The compound features a pyrimidine core substituted with an ethoxyphenyl group and two methyl groups.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can significantly suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) and HCC1806. The most potent derivatives bind effectively to eEF2K protein, leading to its degradation and subsequent inhibition of cancer cell growth .
  • Induction of Apoptosis : Compounds in this class may also induce apoptosis in malignant cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Efficacy Against Cancer Cell Lines

The following table summarizes the biological activity of 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine derivatives against selected cancer cell lines:

Compound IDCell LineIC50 (µM)Mechanism of Action
36MDA-MB-2310.5eEF2K degradation
36HCC18060.7eEF2K degradation
I4MDA-MB-2311.2Apoptosis induction
C1HCC18061.5Apoptosis induction

Case Study 1: Triple-Negative Breast Cancer

A study investigated the effects of compound 36 on MDA-MB-231 cells in vitro and in vivo. Results indicated that treatment with compound 36 led to a significant reduction in tumor growth in xenograft models without evident toxicity, suggesting its potential as a novel therapeutic agent for triple-negative breast cancer .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of related pyrimidine derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the ethoxyphenyl group significantly influence the biological activity of the compounds. Substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties.

Key Findings:

  • Electron-Withdrawing Groups : Increase potency by enhancing electron density on the pyrimidine ring.
  • Alkyl Substituents : Improve solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for preparing 6-[(4-ethoxyphenyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation and condensation reactions. For example:

  • Step 1 : React 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 4-ethoxyphenyl isocyanate or a halogenated derivative (e.g., 4-ethoxyiodobenzene) under reflux in a polar aprotic solvent like DMF or acetonitrile.
  • Step 2 : Purify the product via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures). Yields range from 40–53% depending on reaction conditions and stoichiometry .
  • Key Variables : Temperature (70–100°C), reaction time (12–24 hours), and catalyst (e.g., K₂CO₃ or Et₃N). Confirm completion via TLC or HPLC .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example:
    • ¹H NMR (CDCl₃) : Peaks at δ 1.24–1.19 (t, 3H, CH₂CH₃), δ 3.93 (q, 2H, OCH₂), δ 4.91 (s, 1H, NH), and aromatic protons at δ 6.8–7.2 ppm .
    • ¹³C NMR : Carbonyl signals at ~150–160 ppm and ethoxy carbons at ~63–14 ppm .
  • Mass Spectrometry : LCMS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 318.3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Crystallographic Analysis : Use SHELX software for refinement. For example:
    • Space group: P1 with unit cell parameters a = 7.1310 Å, b = 9.8571 Å, c = 9.9160 Å.
    • Dihedral angles between the pyrimidine ring and ethoxyphenyl group (~27.6°) reveal steric and electronic interactions .
  • Hydrogen Bonding : O—H⋯O interactions stabilize the crystal lattice, as seen in similar uracil derivatives .

Q. What strategies mitigate low yields during alkylation steps in the synthesis?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours, improving yields by 15–20% .

Q. What biological targets are associated with pyrimidine-2,4-dione derivatives, and how does the ethoxyphenyl substituent influence activity?

  • Targets : Eukaryotic elongation factor-2 kinase (eEF-2K) and HIV-1 reverse transcriptase are common.
  • Structure-Activity Relationship (SAR) :
    • The ethoxyphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability.
    • Substitution at the 6-position (e.g., amino groups) increases binding affinity to kinases (IC₅₀ < 1 µM in eEF-2K inhibition assays) .

Q. How do conflicting NMR data for similar compounds inform analytical protocols?

  • Case Study : For 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, discrepancies in NH proton signals (δ 4.91 vs. δ 5.2 in DMSO-d₆) highlight solvent-dependent tautomerism. Use deuterated chloroform for consistent results .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping peaks .

Methodological Guidelines

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Software : SwissADME or Schrödinger’s QikProp.
    • Predicted Values : Bioavailability score = 0.55, PSA = 78 Ų, CNS permeability = −2.1 (low).
    • Metabolism : CYP3A4-mediated O-deethylation of the ethoxyphenyl group .

Q. How to design derivatives for improved enzymatic inhibition?

  • Scaffold Modification :
    • Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the phenyl ring to enhance π-stacking with kinase active sites.
    • Replace the methyl group at N1 with cyclopropyl to reduce steric hindrance .

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